N-(2-amino-2-oxoethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
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Overview
Description
N-(2-amino-2-oxoethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a piperidine ring, which is further connected to a pyridine moiety. The presence of multiple functional groups, including an amide, ether, and amino groups, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from pyridine and involving alkylation and reduction steps.
Coupling with Benzamide: The piperidine intermediate is then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
- N-(2-amino-2-oxoethyl)-2-(2-thioxo-1-pyrrolidinyl)ethanethioamide
- 2-(2-methyl-5-oxo-1-pyrrolidinyl)-N-[2-(1-piperidinyl)propyl]acetamide
Uniqueness
N-(2-amino-2-oxoethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide stands out due to its unique combination of functional groups and structural features. The presence of both a piperidine and pyridine moiety linked to a benzamide core provides a distinct chemical profile, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c21-19(25)13-23-20(26)15-4-6-17(7-5-15)27-18-8-11-24(12-9-18)14-16-3-1-2-10-22-16/h1-7,10,18H,8-9,11-14H2,(H2,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANWRMIIVAQTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCC(=O)N)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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